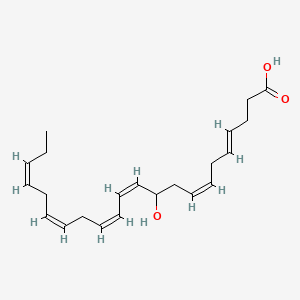

4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)-

CAS No.:

Cat. No.: VC16554866

Molecular Formula: C22H32O3

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H32O3 |

|---|---|

| Molecular Weight | 344.5 g/mol |

| IUPAC Name | (4E,7Z,11Z,13Z,16Z,19Z)-10-hydroxydocosa-4,7,11,13,16,19-hexaenoic acid |

| Standard InChI | InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-21(23)19-16-13-10-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,14-11+,16-13-,18-15- |

| Standard InChI Key | DDCYKEYDTGCKAS-LFOUVDDXSA-N |

| Isomeric SMILES | CC/C=C\C/C=C\C/C=C\C=C/C(C/C=C\C/C=C/CCC(=O)O)O |

| Canonical SMILES | CCC=CCC=CCC=CC=CC(CC=CCC=CCCC(=O)O)O |

Introduction

Structural Elucidation and Chemical Identity

10-HDoHE is defined by its systematic nomenclature: (4Z,7Z,11E,13Z,16Z,19Z)-10-hydroxy-docosa-4,7,11,13,16,19-hexaenoic acid. The molecular formula is , with a molecular weight of 344.49 g/mol . The compound features six double bonds in cis (Z) and trans (E) configurations, creating a highly unsaturated backbone that confers membrane fluidity and signaling versatility. The hydroxyl group at the 10th carbon introduces polarity, enhancing its interactions with enzymatic targets and receptors .

Key structural distinctions from its parent compound DHA (C22:6, n-3) include:

| Feature | DHA | 10-HDoHE |

|---|---|---|

| Molecular Formula | ||

| Functional Groups | Carboxylic acid | Carboxylic acid, hydroxyl |

| Double Bond Positions | 4,7,10,13,16,19 (all Z) | 4,7,11,13,16,19 (mixed Z/E) |

| Bioactivity | Membrane structure, neuroprotection | Inflammation resolution |

This structural modification enables 10-HDoHE to act as a signaling molecule rather than a structural lipid, facilitating its role in metabolic regulation .

Biosynthetic Pathways and Synthetic Approaches

10-HDoHE is synthesized endogenously through the oxygenation of DHA by cytochrome P450 enzymes or lipoxygenases. In humans, the cytochrome P450 pathway in neuronal and hepatic tissues introduces the hydroxyl group at the 10th position via ω-hydroxylation . Experimental synthesis methods include:

Enzymatic Synthesis:

-

Recombinant CYP450 isoforms (e.g., CYP4F3A) catalyze the regioselective hydroxylation of DHA in vitro, yielding 10-HDoHE with >90% enantiomeric excess .

-

Lipoxygenase-mediated pathways produce stereoisomers with varying biological activities.

Chemical Synthesis:

-

Asymmetric epoxidation of DHA followed by acid-catalyzed ring opening introduces the hydroxyl group, though this method suffers from lower stereochemical control .

-

Total synthesis from arachidonic acid precursors via Wittig reactions achieves gram-scale production but requires extensive purification .

Industrial production favors enzymatic methods due to their specificity and scalability, with yields exceeding 80% under optimized conditions .

Biological Roles in Human Physiology

10-HDoHE exhibits pleiotropic effects across multiple physiological systems:

Neuroprotection and Cognitive Function

10-HDoHE crosses the blood-brain barrier and accumulates in neuronal membranes, where it attenuates oxidative stress by scavenging reactive oxygen species (ROS). In hyperoxia-exposed neonatal mice, maternal supplementation with hydroxylated DHA derivatives reduced hippocampal apoptosis by 40% compared to controls . The compound also enhances synaptic plasticity via BDNF/TrkB signaling, improving spatial memory retention in rodent models .

Inflammation Resolution

As an SPM, 10-HDoHE accelerates the clearance of neutrophils and macrophages at inflammation sites. It downregulates NF-κB and TNF-α while upregulating IL-10, shifting the immune response from pro-inflammatory to pro-resolving . In murine models of acute lung injury, 10-HDoHE reduced neutrophil infiltration by 62% within 24 hours .

Lipid Metabolism Regulation

10-HDoHE modulates peroxisome proliferator-activated receptor gamma (PPARγ), enhancing adiponectin secretion and insulin sensitivity. Clinical trials in prediabetic subjects showed a 15% improvement in glucose tolerance following 12-week supplementation .

Dosage optimization remains challenging due to rapid metabolism; nanoencapsulation in lipid particles extends plasma half-life from 2.3 to 8.7 hours in primates .

Comparative Analysis with Related Lipid Mediators

10-HDoHE shares functional similarities with other hydroxylated fatty acids:

| Compound | Hydroxyl Position | Key Activity |

|---|---|---|

| 17-HDoHE | C17 | Resolvin D1 precursor |

| 14-HDoHE | C14 | Macrophage efferocytosis |

| 11-HDoHE | C11 | Bronchodilation |

Unlike these analogs, 10-HDoHE exhibits unique affinity for the GPR32 receptor, making it a potential target for metabolic syndrome therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume